molecular formula C22H16Br2 B1631429 (E)-1,4-Bis(-4-bromostyryl)benzene

(E)-1,4-Bis(-4-bromostyryl)benzene

Cat. No.: B1631429
M. Wt: 440.2 g/mol
InChI Key: BQWLFSFPVKOGNS-KQQUZDAGSA-N
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Description

(E)-1,4-Bis(-4-bromostyryl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with trans-configured styryl groups, each bearing a bromine atom at the para position of the phenyl moiety. This structure confers rigidity and planar geometry, making it a candidate for applications in optoelectronic materials and supramolecular assemblies. Its bromine substituents enhance intermolecular halogen bonding and polarizability, while the extended π-conjugation system enables unique photophysical properties.

Properties

Molecular Formula

C22H16Br2

Molecular Weight

440.2 g/mol

IUPAC Name

1,4-bis[(E)-2-(4-bromophenyl)ethenyl]benzene

InChI

InChI=1S/C22H16Br2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-16H/b7-5+,8-6+

InChI Key

BQWLFSFPVKOGNS-KQQUZDAGSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Halogen-Substituted Benzene Derivatives

1,4-Bis(iodomethyl)benzene ()
  • Structure : Benzene with iodomethyl (-CH₂I) groups at 1,4-positions.
  • Key Interactions :
    • I⋯I interactions : Short contacts (type II halogen bonding) form layered crystal structures.
    • C-H⋯I hydrogen bonds : Stabilize the supramolecular arrangement.
  • Reactivity : Iodine substituents exhibit higher leaving-group ability compared to bromine, making this compound reactive in polymerization and cross-coupling reactions.
  • Synthesis : Prepared via halogen exchange (bromine → iodine) using NaI in acetone .
(E)-1,4-Bis(-4-bromostyryl)benzene (Inferred from Analogues)
  • Structure : Bromine at the styryl phenyl termini instead of iodine.
  • Key Interactions :
    • Br⋯Br interactions : Weaker than I⋯I due to smaller atomic radius and lower polarizability.
    • π-π stacking : Enhanced by planar styryl groups.
  • Reactivity : Bromine offers moderate reactivity in Suzuki-Miyaura couplings, balancing stability and utility in synthesis.

Heterocyclic Analogues

1,4-Bis(imidazol-1-yl)benzene ()
  • Structure : Benzene with imidazole rings at 1,4-positions.
  • Key Interactions :
    • O-H⋯N hydrogen bonds : Link imidazole and carboxylic acid groups (bond length: 2.608 Å, angle: 178°).
    • C-H⋯O and π-π interactions : Stabilize 2D layers and 3D frameworks.
  • Applications : Used in supramolecular gels and coordination polymers due to directional hydrogen bonding .
Comparison with (E)-1,4-Bis(-4-bromostyryl)benzene :
  • Electronic Effects: Bromine’s electron-withdrawing nature contrasts with imidazole’s electron-rich N-donor sites.
  • Structural Flexibility : Styryl groups in the brominated compound enforce rigidity, whereas imidazole allows conformational adaptability.

Carboxylate-Functionalized Derivatives

1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene ()
  • Structure : Benzene with carboxy-oxo-propenyl substituents.
  • Computational Insights: Polarizability: MP2/6-31G calculations predict high hyperpolarizability due to conjugated enone systems. Accuracy: Smaller basis sets (e.g., 6-31G) suffice for property prediction in π-extended systems .

Data Tables

Table 1: Structural and Interaction Comparison

Compound Substituents Key Interactions Bond Lengths/Geometry Applications
(E)-1,4-Bis(-4-bromostyryl)benzene Br at styryl termini Br⋯Br, π-π stacking C-Br: ~1.90 Å (estimated) Optoelectronics, sensors
1,4-Bis(iodomethyl)benzene -CH₂I I⋯I (Type II), C-H⋯I C-I: 2.10–2.15 Å Polymer cross-linking
1,4-Bis(imidazol-1-yl)benzene Imidazole rings O-H⋯N, C-H⋯O, π-π O⋯N: 2.608 Å, C-H⋯O: 3.376 Å Supramolecular assemblies

Research Findings and Trends

  • Halogen Effects : Bromine’s intermediate size and polarizability between chlorine and iodine balance reactivity and stability. Iodine derivatives favor stronger halogen bonding but suffer from lower thermal stability .
  • Supramolecular Design : Rigid bromostyryl backbones enable predictable crystal packing, whereas flexible linkers (e.g., imidazole) allow adaptive frameworks .
  • Computational Guidance : MP2/6-31G methods reliably model conjugation-dominated systems, aiding property prediction for brominated aromatics .

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